Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group and an iodine atom, along with a tert-butyl carbamate group.
Preparation Methods
The synthesis of Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the iodine atom can be involved in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar tert-butyl carbamate group but differs in the structure of the heterocyclic ring.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a similar pyridine ring with a formyl group but contains a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can participate in unique chemical reactions.
Properties
Molecular Formula |
C13H17IN2O3 |
---|---|
Molecular Weight |
376.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formyl-6-iodopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
IOEHNXDUXXBCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)I |
Origin of Product |
United States |
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